Quinazoline-2(1h)-thione
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Overview
Description
Quinazoline-2(1H)-thione is a heterocyclic compound that features a quinazoline ring system with a thione group at the 2-position. This compound is of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. Quinazoline derivatives are known for their wide range of pharmacological properties, including anticancer, antibacterial, and anti-inflammatory activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
Quinazoline-2(1H)-thione can be synthesized through various methods. One common approach involves the cyclization of 2-aminobenzonitrile with carbon disulfide under basic conditions. Another method includes the reaction of anthranilic acid with thiourea in the presence of a dehydrating agent such as phosphorus oxychloride. These reactions typically require controlled temperatures and specific catalysts to achieve high yields .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The use of continuous flow reactors and advanced catalytic systems can enhance the production process, making it more sustainable and scalable .
Chemical Reactions Analysis
Types of Reactions
Quinazoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinazoline-2,4-dione derivatives.
Reduction: Reduction reactions can convert it into quinazoline-2-thiol.
Substitution: It can participate in nucleophilic substitution reactions, where the thione group is replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly employed in substitution reactions
Major Products Formed
The major products formed from these reactions include quinazoline-2,4-dione, quinazoline-2-thiol, and various substituted quinazoline derivatives .
Scientific Research Applications
Quinazoline-2(1H)-thione has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibition and protein interactions.
Medicine: this compound derivatives exhibit potential as anticancer, antibacterial, and anti-inflammatory agents.
Industry: It is utilized in the development of agrochemicals and pharmaceuticals
Mechanism of Action
The mechanism of action of quinazoline-2(1H)-thione involves its interaction with various molecular targets. It can inhibit enzymes such as tyrosine kinases, which play a crucial role in cell signaling pathways. By binding to these enzymes, this compound can disrupt cellular processes, leading to its therapeutic effects. The compound’s ability to form hydrogen bonds and interact with specific amino acid residues in the active sites of enzymes is key to its biological activity .
Comparison with Similar Compounds
Quinazoline-2(1H)-thione can be compared with other quinazoline derivatives such as quinazoline-2,4-dione and quinazoline-2-thiol. While all these compounds share a common quinazoline core, their functional groups confer different chemical and biological properties. This compound is unique due to its thione group, which imparts distinct reactivity and biological activity compared to its analogs .
List of Similar Compounds
- Quinazoline-2,4-dione
- Quinazoline-2-thiol
- Quinazoline-4(3H)-one
- Quinazoline-2(1H)-one
Properties
IUPAC Name |
1H-quinazoline-2-thione |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S/c11-8-9-5-6-3-1-2-4-7(6)10-8/h1-5H,(H,9,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MHBPJMUAIOKJNL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NC(=S)N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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